molecular formula C17H17ClN2O4 B2977196 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea CAS No. 1396717-97-7

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea

Cat. No. B2977196
CAS RN: 1396717-97-7
M. Wt: 348.78
InChI Key: YYKWASISQFHSRP-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of urea derivatives and has been shown to exhibit potent anticancer and anti-inflammatory properties.

Scientific Research Applications

Electro-Fenton Degradation

A study by Sirés et al. (2007) explored the electro-Fenton degradation of antimicrobials triclosan and triclocarban, demonstrating the role of hydroxyl radicals in the degradation process. This research contributes to understanding the environmental impact and degradation pathways of similar chemical structures, including urea derivatives (Sirés et al., 2007).

Synthesis of Derivatives

Konovalova et al. (2020) described the synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas. This research highlights the synthetic potential and versatility of urea derivatives in producing pharmacologically relevant compounds (Konovalova et al., 2020).

Hindered Ureas as Masked Isocyanates

Hutchby et al. (2009) investigated hindered ureas as masked isocyanates, demonstrating their unique ability to undergo acyl substitution with simple nucleophiles under neutral conditions. This finding is significant for synthetic chemistry, particularly in the preparation of amine derivatives (Hutchby et al., 2009).

Inhibitors Synthesis and Biochemical Evaluation

Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed them for antiacetylcholinesterase activity. This research contributes to the development of potential therapeutics for conditions like Alzheimer's disease (Vidaluc et al., 1995).

Crystal Structure Analysis

Cho et al. (2015) studied the crystal structure of chlorfluazuron, a benzoylurea insecticide, providing insights into the molecular structure and interactions relevant to urea derivatives (Cho et al., 2015).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-17(22,11-6-7-14-15(8-11)24-10-23-14)9-19-16(21)20-13-5-3-2-4-12(13)18/h2-8,22H,9-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKWASISQFHSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea

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